molecular formula C15H21N5O4Si B12934568 2-[(Trimethylsilyl)ethynyl]adenosine CAS No. 90596-72-8

2-[(Trimethylsilyl)ethynyl]adenosine

Cat. No.: B12934568
CAS No.: 90596-72-8
M. Wt: 363.44 g/mol
InChI Key: ISLAAMYRBLPSNB-PMXXHBEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4S,5R)-2-(6-Amino-2-((trimethylsilyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. It features a purine base, a tetrahydrofuran ring, and a trimethylsilyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the purine base with the tetrahydrofuran ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine base or the hydroxymethyl group, leading to the formation of reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced purine derivatives or alcohols.

    Substitution: Functionalized derivatives with new substituents replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry

    Synthesis of Nucleoside Analogues: The compound can be used as a building block for the synthesis of nucleoside analogues, which are important in medicinal chemistry.

Biology

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with purine bases.

Medicine

    Antiviral Research: Due to its structural similarity to nucleosides, the compound may have potential as an antiviral agent.

Industry

    Pharmaceutical Manufacturing: The compound can be used in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to mimic natural nucleosides. It can interact with enzymes and receptors that recognize purine bases, potentially inhibiting their activity. The trimethylsilyl group may enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’-Deoxyadenosine: A nucleoside analogue with a similar structure but lacking the trimethylsilyl group.

    6-Mercaptopurine: A purine analogue used in chemotherapy.

Uniqueness

The presence of the trimethylsilyl group and the specific stereochemistry of the tetrahydrofuran ring make this compound unique. These features may enhance its stability, bioavailability, and specificity in biological systems.

Properties

CAS No.

90596-72-8

Molecular Formula

C15H21N5O4Si

Molecular Weight

363.44 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(2-trimethylsilylethynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O4Si/c1-25(2,3)5-4-9-18-13(16)10-14(19-9)20(7-17-10)15-12(23)11(22)8(6-21)24-15/h7-8,11-12,15,21-23H,6H2,1-3H3,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1

InChI Key

ISLAAMYRBLPSNB-PMXXHBEXSA-N

Isomeric SMILES

C[Si](C)(C)C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.